6-(Methylsulfanyl)-2-nitroaniline
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Overview
Description
6-(Methylsulfanyl)-2-nitroaniline is an organic compound characterized by the presence of a methylsulfanyl group and a nitro group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylsulfanyl)-2-nitroaniline typically involves the nitration of 6-(Methylsulfanyl)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aniline ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Methylsulfanyl)-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as halogenation or acylation, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Halogenating agents like chlorine or bromine, acylating agents like acetic anhydride.
Major Products Formed
Reduction: 6-(Methylsulfanyl)-2-phenylenediamine.
Oxidation: 6-(Methylsulfinyl)-2-nitroaniline or 6-(Methylsulfonyl)-2-nitroaniline.
Substitution: Various halogenated or acylated derivatives of this compound.
Scientific Research Applications
6-(Methylsulfanyl)-2-nitroaniline has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for the development of pharmaceuticals or agrochemicals.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(Methylsulfanyl)-2-nitroaniline depends on its specific application. For instance, in biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
6-(Methylsulfanyl)aniline: Lacks the nitro group, making it less reactive in certain chemical transformations.
2-Nitroaniline: Lacks the methylsulfanyl group, affecting its solubility and reactivity.
6-(Methylsulfinyl)-2-nitroaniline: An oxidized form with different chemical properties.
Uniqueness
6-(Methylsulfanyl)-2-nitroaniline is unique due to the presence of both the methylsulfanyl and nitro groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and the exploration of various scientific and industrial applications.
Properties
CAS No. |
494226-39-0 |
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Molecular Formula |
C7H8N2O2S |
Molecular Weight |
184.22 g/mol |
IUPAC Name |
2-methylsulfanyl-6-nitroaniline |
InChI |
InChI=1S/C7H8N2O2S/c1-12-6-4-2-3-5(7(6)8)9(10)11/h2-4H,8H2,1H3 |
InChI Key |
XKUGJYFYTQFEQQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1N)[N+](=O)[O-] |
Origin of Product |
United States |
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